

Ivonescimab's Safety Profile: A Comparative Analysis Against Standard of Care

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A comprehensive review of recent clinical trial data reveals a manageable safety profile for the novel bispecific antibody Ivonescimab, positioning it as a promising therapeutic alternative to standard of care chemotherapy and other immunotherapies in specific patient populations. While treatment with Ivonescimab is associated with a distinct set of adverse events, the data suggests a predictable and generally tolerable safety profile, with discontinuation rates due to treatment-related adverse events (TRAEs) being comparable to or lower than comparator arms in several key studies.

Ivonescimab, a bispecific antibody targeting both PD-1 and VEGF, has been evaluated in a series of pivotal clinical trials, including the HARMONi-A, HARMONi-2, and HARMONi-6 studies.[1][2][3] These trials provide a robust dataset for comparing the safety of Ivonescimab-based regimens to standard of care, which includes chemotherapy and other immune checkpoint inhibitors.

Comparative Safety Data from Phase III Clinical Trials

The safety profile of Ivonescimab has been most extensively documented in the treatment of non-small cell lung cancer (NSCLC). The following tables summarize the key safety findings from the HARMONi clinical trial program, comparing Ivonescimab in combination with chemotherapy to the respective standard of care arms.



HARMONi-A: Ivonescimab plus Chemotherapy vs. Placebo plus Chemotherapy

In the HARMONi-A study, which enrolled patients with EGFR-mutated non-squamous NSCLC who had progressed after treatment with an EGFR tyrosine kinase inhibitor (TKI), Ivonescimab plus chemotherapy demonstrated a manageable safety profile compared to chemotherapy alone.[4][5][6]

Adverse Event Category	lvonescimab + Chemotherapy	Placebo + Chemotherapy
Grade ≥3 Treatment-Emergent Adverse Events	61.5%	49.1%
Grade ≥3 Immune-Related Adverse Events	6.2%	2.5%
Grade ≥3 VEGF-Related Adverse Events	3.1%	2.5%
TRAEs Leading to Discontinuation	11.2%	6.2%
TRAEs Leading to Death	0.6%	0.6%
Data from the HARMONi-A study as of March 10, 2023.[5]		

The most frequent TRAEs for the Ivonescimab combination were common chemotherapyrelated AEs, including decreased white blood cell count, anemia, and decreased neutrophil and platelet counts.[4]

HARMONi-6: Ivonescimab plus Chemotherapy vs. Tislelizumab plus Chemotherapy

The HARMONi-6 trial compared Ivonescimab plus chemotherapy to another PD-1 inhibitor, tislelizumab, plus chemotherapy in the first-line treatment of advanced squamous NSCLC.[2][7] [8][9]



Adverse Event Category	lvonescimab + Chemotherapy	Tislelizumab + Chemotherapy
All-Grade TRAEs	99.2%	98.5%
Grade ≥3 TRAEs	63.9%	54.3%
Serious TRAEs	32.3%	30.2%
TRAEs Leading to Discontinuation	3.4%	4.2%
TRAEs Leading to Death	3.0%	3.8%
Grade ≥3 Immune-Related Adverse Events	9.0%	10.2%
Grade ≥3 VEGF-Related Adverse Events	7.5%	2.3%
Data from the HARMONi-6 study.[7][8][9]		

Common TRAEs in the Ivonescimab arm included alopecia, anemia, and decreased neutrophil, white blood cell, and platelet counts.[7][9] Adverse events potentially related to VEGF inhibition, such as proteinuria, hemorrhage, and hypertension, occurred more frequently in the Ivonescimab arm, with most being grade 1 or 2.[7][8]

HARMONi-2: Ivonescimab vs. Pembrolizumab

The HARMONi-2 study was a head-to-head comparison of Ivonescimab monotherapy against pembrolizumab monotherapy in patients with PD-L1-positive advanced NSCLC.[3][10]



Adverse Event Category	Ivonescimab	Pembrolizumab
Treatment-Related Serious Adverse Events	20.8%	16.1%
Grade ≥3 Immune-Related Adverse Events	Similar between both groups	Similar between both groups
Data from the HARMONi-2 study.[3][10]		

The safety profiles of the two treatments were comparable, with no new safety signals identified for Ivonescimab.[3] Ivonescimab was associated with slightly more proteinuria, hypertension, and laboratory abnormalities.[10]

Experimental Protocols

The HARMONi trials were randomized, multicenter, and in the case of HARMONi-A and HARMONi-6, double-blind, placebo-controlled studies.[5][7]

- HARMONi-A: Patients with EGFR-mutated, locally advanced or metastatic non-squamous NSCLC who progressed after EGFR TKI therapy were randomized to receive either Ivonescimab plus pemetrexed and carboplatin or placebo plus pemetrexed and carboplatin.
 [6]
- HARMONi-6: Patients with locally advanced or metastatic squamous NSCLC were randomized to receive either Ivonescimab in combination with platinum-based chemotherapy or tislelizumab in combination with platinum-based chemotherapy.[2][9]
- HARMONi-2: Patients with untreated locally advanced or metastatic NSCLC with PD-L1 expression (TPS ≥1%) and without EGFR mutations or ALK rearrangements were randomized to receive either Ivonescimab (20 mg/kg) or pembrolizumab (200 mg) every three weeks.[3]

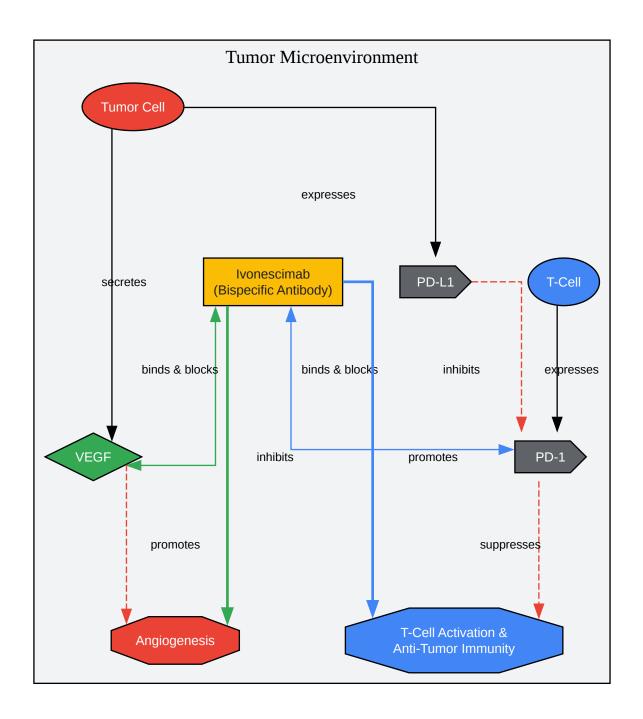
The primary endpoint for these studies was typically progression-free survival (PFS), with overall survival (OS) and safety as key secondary endpoints.[1][2][4]





Visualizing the Mechanism and Experimental Design

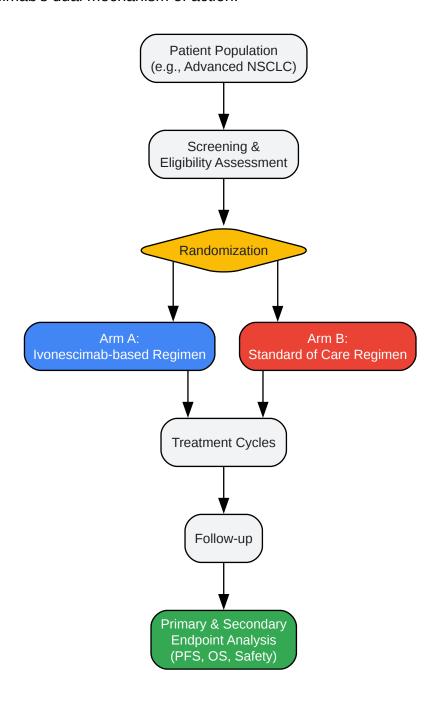
To better understand the underlying biology and clinical evaluation of Ivonescimab, the following diagrams illustrate its signaling pathway and the general workflow of the HARMONi clinical trials.



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Caption: Ivonescimab's dual mechanism of action.



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